SB-271046, also known as 5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide, is a selective antagonist of the serotonin 5-HT6 receptor. [, , ] Developed by SmithKline Beecham, it has been a valuable tool in scientific research for investigating the role of 5-HT6 receptors in various physiological and pathological processes, particularly those related to cognition, memory, and neuropsychiatric disorders. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
The synthesis of SB 271046 involves several key steps that utilize structure-activity relationship studies to optimize its efficacy and selectivity. Initial lead compounds were identified through screening, followed by modifications to enhance their pharmacological properties. The synthesis typically includes:
The detailed synthetic route often requires optimization of reaction conditions, including temperature, solvent choice, and reaction time to maximize yield and minimize by-products .
The molecular formula of SB 271046 is , with a molar mass of approximately 451.98 g/mol. Its structure features:
The compound's three-dimensional structure can be represented using various chemical visualization tools that highlight its binding interactions within the receptor site .
SB 271046 undergoes several chemical reactions relevant to its mechanism of action:
These reactions are crucial for understanding how SB 271046 exerts its effects on neurotransmission and cognitive functions.
The primary mechanism of action for SB 271046 involves its role as a selective antagonist at the serotonin 6 receptor. By blocking this receptor:
SB 271046 exhibits several notable physical and chemical properties:
These properties are essential for formulating the compound for research applications and potential therapeutic use .
SB 271046 has been explored for various scientific applications:
The cloning of the 5-HT6 receptor in 1993 revealed a promising CNS drug target due to its exclusive brain localization and high affinity for atypical antipsychotics. Early antagonists like Ro 04-6790 suffered from limited brain penetrance (<1%) and moderate affinity (pKi ~7.4), hindering in vivo studies [2] [5]. SB-271046 emerged in the late 1990s from GlaxoSmithKline’s research program as a breakthrough tool compound, addressing previous limitations through enhanced potency, selectivity, and oral bioavailability [5] [7]. Its development marked a pivotal advancement in probing 5-HT6 receptor functions in cognition and neuropsychiatric disorders.
SB-271046 (chemical name: 5-Chloro-N-(4-methoxy-3-(1-piperazinyl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide) features a benzothiophene sulfonamide core linked to a methoxy-phenylpiperazine moiety (Molecular Formula: C₂₀H₂₂ClN₃O₃S₂; MW: 451.99 g/mol) [3] [7]. The hydrochloride salt form (CAS: 209481-24-3) enhances stability for experimental use. Synthesis involves:
Table 1: Chemical Characteristics of SB-271046
Property | Value |
---|---|
IUPAC Name | 5-Chloro-N-(4-methoxy-3-(1-piperazinyl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide |
Molecular Formula | C₂₀H₂₂ClN₃O₃S₂ |
Molecular Weight | 451.99 g/mol |
Salt Form | Hydrochloride (CAS: 209481-24-3) |
SMILES | COC1=C(C=C(NS(=O)(=O)C2=C(C)C3=C(S2)C=CC(Cl)=C3)C=C1)N4CCNCC4 |
SB-271046 exhibits high-affinity binding to human 5-HT6 receptors:
Selectivity profiling across 55+ receptors/ion channels confirms >200-fold specificity for 5-HT6 over:
Table 2: Binding Affinity and Functional Profile of SB-271046
Parameter | Human | Rat | Pig |
---|---|---|---|
Binding pKi (HeLa) | 8.92–9.09 | 9.02 | 8.55 |
Functional pA₂ | 8.71 | - | - |
Selectivity Ratio | >200-fold vs. 55+ targets |
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 3484-68-2
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: